molecular formula C16H14Cl2N4O B12162975 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide

Cat. No.: B12162975
M. Wt: 349.2 g/mol
InChI Key: ATKYJDDOJXHYBZ-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, featuring a triazolopyridine core and a dichlorophenyl group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles (amines, thiols), basic conditions, solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that triazolopyridine derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The dichlorophenyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The triazolopyridine core and dichlorophenyl group enable the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer or microbial growth in infections.

Comparison with Similar Compounds

Similar Compounds

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamide: Lacks the dichlorophenyl group, resulting in different biological activity and chemical properties.

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in activity and reactivity.

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide: Another isomer with different positioning of chlorine atoms, affecting its interaction with biological targets.

Uniqueness

The uniqueness of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide lies in its specific substitution pattern, which enhances its ability to interact with a wide range of biological targets

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H14Cl2N4O/c17-11-7-8-12(18)13(10-11)19-16(23)6-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23)

InChI Key

ATKYJDDOJXHYBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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